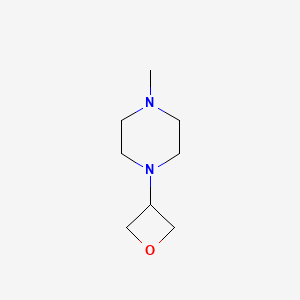![molecular formula C29H34N4O5 B2840393 3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide CAS No. 866848-12-6](/img/no-structure.png)
3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C29H34N4O5 and its molecular weight is 518.614. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Potentials of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their wide range of biological activities. A recent study by Borik and Hussein (2021) synthesized new quinazoline and quinazolin-4-one derivatives, highlighting their antioxidant, antiulcer, anti-inflammatory activities, and hepatocytes and gastric mucosa protective activity against induced ulceration and toxicity. This work demonstrates the multifaceted therapeutic potential of quinazoline derivatives in addressing various pathological conditions through modulation of oxidative stress biomarkers and inflammatory mediators (Borik & Hussein, 2021).
Antiproliferative and Kinase Inhibition Activities
Mohareb et al. (2022) synthesized fused quinoline derivatives showing high inhibitions against several cancer cell lines and enzymatic activities, including c-Met and Pim-1 kinases. This suggests the potential application of quinazoline derivatives in cancer therapy, focusing on targeted inhibition of specific tyrosine kinases critical in cancer cell proliferation and survival (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).
Antimicrobial Activity
The antimicrobial potential of novel quinazolinone derivatives was investigated by Habib, Hassan, and El‐Mekabaty (2013), who synthesized compounds exhibiting significant activity against various microorganisms. This study underscores the role of quinazoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Habib, Hassan, & El‐Mekabaty, 2013).
Propriétés
Numéro CAS |
866848-12-6 |
|---|---|
Nom du produit |
3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide |
Formule moléculaire |
C29H34N4O5 |
Poids moléculaire |
518.614 |
Nom IUPAC |
3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C29H34N4O5/c1-38-25-14-8-5-11-22(25)19-31-26(34)16-18-32-28(36)23-12-6-7-13-24(23)33(29(32)37)20-27(35)30-17-15-21-9-3-2-4-10-21/h5-9,11-14H,2-4,10,15-20H2,1H3,(H,30,35)(H,31,34) |
Clé InChI |
UIWIMTPWBNOUAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



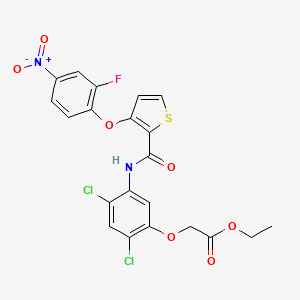

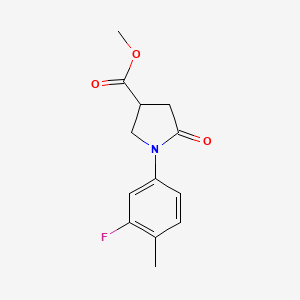
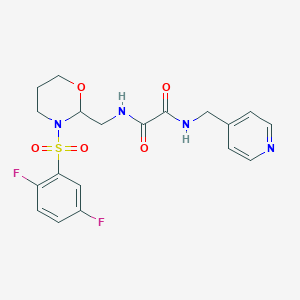
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)
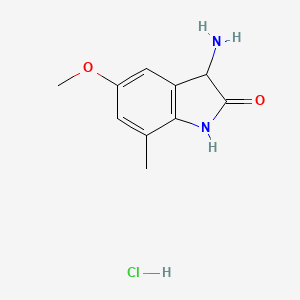
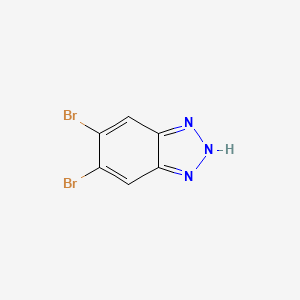
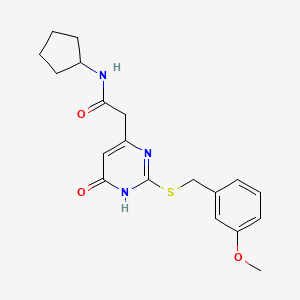
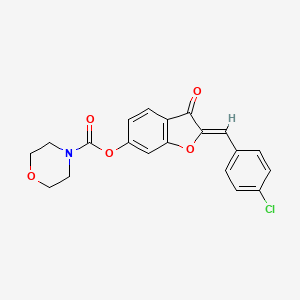
![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)
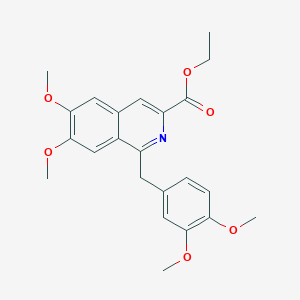
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)
